molecular formula C16H19I B1315956 1-(4-Iodophenyl)adamantane CAS No. 98611-00-8

1-(4-Iodophenyl)adamantane

Cat. No. B1315956
CAS RN: 98611-00-8
M. Wt: 338.23 g/mol
InChI Key: DMMVHLXCUOFVFH-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)adamantane is a derivative of adamantane, a class of polycyclic hydrocarbons that have unique physical and chemical properties . It is used in the synthesis of a bimodal (micro/mesoporous) COF by coupling tetrakis-1,3,5,7-(4′-iodophenyl)adamantane with 4,4′-diethynylbiphenyl .


Molecular Structure Analysis

The molecular structure of 1-(4-Iodophenyl)adamantane is characterized by a high degree of symmetry . The phenyl group is eclipsed with one of the adamantane C—C bonds .


Chemical Reactions Analysis

The wide range of radical-based functionalization reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The remnant palladium catalyst is still accessible and can be valorised in additional catalytic reactions like the hydrogenation of nitrostyrene .


Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .

Scientific Research Applications

1. Polymer Science

  • 1,3,5,7-Tetrakis(4-iodophenyl)adamantane, a derivative of 1-(4-Iodophenyl)adamantane, has been used to create highly cross-linked polymers with exceptional thermal stability. These materials begin to degrade at temperatures around 450 to 490°C in air (Reichert & Mathias, 1994).

2. Liquid Crystalline and Amorphous Systems

  • Adamantane, with its excluded-volume core structure, is key in synthesizing liquid crystalline and amorphous molecular systems capable of vitrification upon thermal quenching. These systems exhibit various mesophases including smectic A, cholesteric, and nematic, depending on the side arms used (Chen et al., 1995).

3. Organic Chemistry

  • Adamantane derivatives have been studied for their reactions with nitronium tetrafluoroborate, yielding 1-nitroadamantane and 1-fluoroadamantane as byproducts. This research contributes to understanding the reactivity of adamantane in organic synthesis (Olah et al., 1993).

4. Biocatalysis

  • The use of directing groups has enabled the selective and efficient biocatalytic oxidation of unactivated adamantyl C-H bonds. This represents a significant advancement in the field of biocatalysis, showcasing the potential of adamantane frameworks in various applications (Sarkar et al., 2016).

5. Materials Science

  • Adamantane-based structures, such as those derived from tetrakis(4-iodophenyl)adamantane, have been developed as stable organic azides. These materials have potential applications in material sciences, bioconjugations, and the development of energetic materials (Schilling & Bräse, 2007).

6. Photocatalysis

  • Titanium dioxide photocatalysis of adamantane has been researched, with findings showing the yield of 1- and 2-adamantanol and adamantanone. This highlights the potential of adamantane in photocatalytic applications (Cermenati et al., 2003).

7. Nanotechnology

  • Adamantane derivatives have been synthesized for the development of assemblies of porphyrin macrocycles. This has implications in nanolithography and the creation of topological structures at the nanoscale (Vainer et al., 2017).

Future Directions

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This opens up new possibilities for the development of novel methods for their preparation and to the polymerization reactions .

properties

IUPAC Name

1-(4-iodophenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19I/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMVHLXCUOFVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571921
Record name 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)adamantane

CAS RN

98611-00-8
Record name 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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